7-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the various substituents through nucleophilic substitution, sulfonation, and methylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.
Amines and Alcohols: Formed through reduction of nitro or carbonyl groups.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **7-(4-BROMOPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- **7-(4-FLUOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of 7-(4-CHLOROPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl and methoxyphenyl groups, along with the triazolopyrimidine core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H24ClN5O2S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H24ClN5O2S/c1-17-23(25(34)30-21-8-4-3-5-9-21)24(19-11-13-20(28)14-12-19)33-26(29-17)31-27(32-33)36-16-18-7-6-10-22(15-18)35-2/h3-15,24H,16H2,1-2H3,(H,30,34)(H,29,31,32) |
InChI Key |
IIJDFTOVJRLUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC(=CC=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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